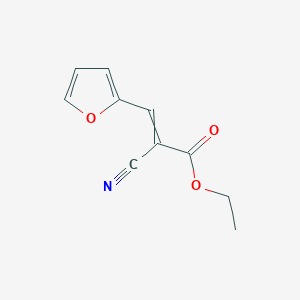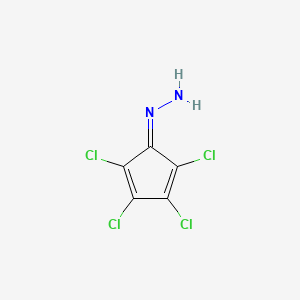
2,4,6-Triiodoaniline
Vue d'ensemble
Description
2,4,6-Triiodoaniline is a chemical compound with the molecular formula C6H4I3N . It has an average mass of 470.816 Da and a mono-isotopic mass of 470.747742 Da .
Synthesis Analysis
A chemoselective procedure has been developed for the synthesis of 2,4,6-triiodoaniline. This involves the reaction of aniline with potassium dichloroiodate in dilute HCl . The reaction is highly selective and provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and non-hazardous and simple work-up procedure .Molecular Structure Analysis
The molecular structure of 2,4,6-Triiodoaniline consists of a benzene ring substituted with three iodine atoms and one amine group . The compound has a total of 14 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
2,4,6-Triiodoaniline is a solid at room temperature . It has a Log Kow (KOWWIN v1.67 estimate) of 4.58 . The boiling point is estimated to be 375.91°C, and the melting point is estimated to be 130.78°C .Applications De Recherche Scientifique
Synthesis of Triiodobenzene Derivatives
2,4,6-Triiodoaniline serves as a precursor in the synthesis of 1,3,5-triiodobenzene . This is achieved through a chemoselective procedure involving the reaction of aniline with potassium dichloroiodate in dilute HCl, followed by deamination . Triiodobenzene derivatives are crucial in the study of halogen bonding and crystal engineering .
Halogenation Reactions
The compound is used in halogenation reactions to produce various diiodo- and triiodoaniline derivatives. These reactions are essential for creating iodinated aromatic compounds , which are significant in pharmaceutical and industrial chemistry .
Pharmaceutical Intermediates
2,4,6-Triiodoaniline is a valuable intermediate in the pharmaceutical industry. It is involved in the synthesis of contrast agents for imaging diagnostics . The iodine atoms in the compound enhance the contrast of images, making it easier to visualize internal structures in medical imaging.
Organic Synthesis
In organic synthesis, 2,4,6-Triiodoaniline is used to introduce iodine into aromatic compounds. This is particularly useful for subsequent cross-coupling reactions , such as the Suzuki and Sonogashira reactions , which are pivotal in constructing complex organic molecules .
Material Science
The high atomic number of iodine makes 2,4,6-Triiodoaniline an interesting candidate for material science applications . It can be used in the development of high-density materials for radiation shielding or as a heavy atom for X-ray crystallography studies .
Catalysis
2,4,6-Triiodoaniline can act as a catalyst or co-catalyst in various chemical reactions. Its iodine atoms can facilitate the activation of substrates or stabilize transition states , thereby increasing the efficiency of certain chemical transformations .
Analytical Chemistry
In analytical chemistry, derivatives of 2,4,6-Triiodoaniline can be used as reagents or standards . They are particularly useful in spectroscopic methods where the presence of iodine allows for easy detection and quantification of compounds .
Nanotechnology
The compound is utilized in the preparation of nanosuspensions of triiodoaniline derivatives. These nanosuspensions have potential applications in drug delivery systems and nanomedicine , particularly in enhancing the solubility and bioavailability of pharmaceutical compounds .
Mécanisme D'action
Target of Action
The primary targets of 2,4,6-Triiodoaniline are currently unknown. This compound is a derivative of aniline and contains three iodine atoms, which may interact with various biological targets
Mode of Action
It is known that the compound can be synthesized by the reaction of aniline with potassium dichloroiodate in dilute hcl . The specific interactions of 2,4,6-Triiodoaniline with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
The biochemical pathways affected by 2,4,6-Triiodoaniline are not clearly defined at this time. Given the compound’s structure, it may interact with various biochemical pathways. Without specific studies on 2,4,6-triiodoaniline, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
For instance, the Log Kow (Octanol-Water Partition Coefficient) of 2,4,6-Triiodoaniline is estimated to be 4.58, suggesting that it may have good lipophilicity, which could influence its absorption and distribution . The compound’s boiling point is estimated to be 375.91°C, and its melting point is estimated to be 130.78°C .
Result of Action
The molecular and cellular effects of 2,4,6-Triiodoaniline’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to describe the molecular and cellular effects of its action .
Action Environment
The action of 2,4,6-Triiodoaniline may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present. Specific studies on how these factors influence the action, efficacy, and stability of 2,4,6-triiodoaniline are currently lacking .
Propriétés
IUPAC Name |
2,4,6-triiodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOYQZRQXNVAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278663 | |
| Record name | 2,4,6-Triiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triiodoaniline | |
CAS RN |
24154-37-8 | |
| Record name | 24154-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Triiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the length of the dicarboxylic acid chain in 2,4,6-triiodoaniline-based molecules influence their associative behavior in water?
A1: Research suggests that the length of the dicarboxylic acid chain in methylglucamine salts of dicarboxylic acid dianilides of 2,4,6-triiodoaniline significantly impacts their organization within aqueous solutions []. Specifically, as the chain length increases, the solution's degree of order, as measured by the activation energies of viscous flow, changes. This change isn't linear; instead, it peaks when the dicarboxylic acid component is glutaric acid. This peak suggests an interplay between two opposing forces: intermolecular attraction between the molecules and hydrophobic interactions driven by the water-repelling nature of the aromatic and alkyl chains. Shorter chains may allow for stronger intermolecular interactions, while longer chains enhance hydrophobic effects, leading to the observed maximum with glutaric acid.
Q2: What is the significance of studying the activation energies of viscous flow in these solutions?
A2: Measuring the activation energies of viscous flow provides insight into the energy barriers molecules need to overcome for movement within the solution []. Higher activation energies indicate a more ordered, less fluid system, often due to stronger intermolecular interactions or increased molecular entanglement. The observed variation in activation energies with different dicarboxylic acid chain lengths in the study of 2,4,6-triiodoaniline derivatives suggests that chain length significantly influences the solution's structural organization and, consequently, its physical properties. This information is valuable for understanding the behavior of these compounds in solution, which could have implications for their formulation, delivery, and biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)






